molecular formula C21H21N3O2 B2876015 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 1005296-15-0

4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Numéro de catalogue: B2876015
Numéro CAS: 1005296-15-0
Poids moléculaire: 347.418
Clé InChI: NKEBCMWFJMAEDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position .

Activité Biologique

4-Methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H21N3O2
  • Molecular Weight: 347.4 g/mol
  • CAS Number: 1005296-15-0

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Its structure suggests potential inhibitory effects on certain kinases, which are critical in cell signaling pathways involved in cancer and other diseases.

Target Kinases

Research indicates that compounds similar to this compound often target:

  • BCR-ABL Kinase : A fusion protein associated with chronic myeloid leukemia (CML).
  • RET Kinase : Involved in multiple cancers, particularly medullary thyroid carcinoma.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives, including the compound . For instance, compounds with similar structures have shown moderate to high potency against various cancer cell lines.

CompoundTargetIC50 (nM)Reference
This compoundBCR-ABL67
I-8 (similar structure)RET KinaseInhibitory

Case Studies

  • In Vitro Studies : A study involving derivatives of benzamides demonstrated significant inhibition of cell proliferation in cancer cell lines expressing RET and BCR-ABL kinases. The IC50 values for these compounds ranged from 47 nM to 92 nM, indicating potent activity against these targets .
  • In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies indicate:

  • Absorption : Rapid oral absorption with significant bioavailability.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, which could influence drug interactions and efficacy.

Propriétés

IUPAC Name

4-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-3-7-17(8-4-15)19-11-12-20(24-23-19)26-14-13-22-21(25)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEBCMWFJMAEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.